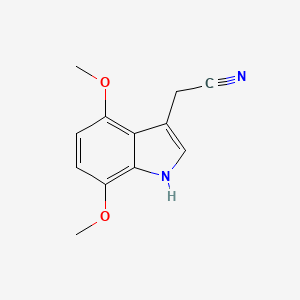

2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-15-9-3-4-10(16-2)12-11(9)8(5-6-13)7-14-12/h3-4,7,14H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWXIEDNCPOANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CNC2=C(C=C1)OC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652270 | |

| Record name | (4,7-Dimethoxy-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15109-37-2 | |

| Record name | (4,7-Dimethoxy-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile CAS number and identifiers

This guide serves as an in-depth technical profile for 2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile , a specialized synthetic intermediate in medicinal chemistry.[1]

While the specific CAS number for this acetonitrile derivative is not widely indexed in public commercial catalogs (often requiring custom synthesis), it is a direct derivative of the commercially available 4,7-dimethoxyindole (CAS 23876-39-3) . This guide focuses on its synthesis, chemical behavior, and critical role as a precursor in the development of melatonin receptor ligands and marine alkaloid analogs.

Synonyms: 4,7-Dimethoxyindole-3-acetonitrile; (4,7-Dimethoxy-1H-indol-3-yl)methyl cyanide.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

This compound acts as a "gateway" molecule, converting the electron-rich indole core into a versatile scaffold for amine synthesis (via reduction) or carboxylic acid synthesis (via hydrolysis).[1]

| Property | Description / Value |

| Parent Scaffold CAS | 23876-39-3 (4,7-Dimethoxyindole) |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Structural Features | Indole core; Methoxy groups at C4 and C7; Acetonitrile side chain at C3.[1] |

| Predicted LogP | ~1.8 – 2.1 (Lipophilic, suitable for CNS penetration) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water. |

| Key Reactivity | Nucleophilic C3 position (pre-functionalization); Nitrile group susceptible to reduction (to tryptamine) or hydrolysis (to acetic acid).[1] |

Structural Significance

The 4,7-dimethoxy substitution pattern is chemically distinct from the 5-methoxy pattern found in Melatonin .[1]

-

C4-Methoxy: Provides steric bulk near the C3 position, influencing the binding conformation of the side chain in receptor pockets.

-

C7-Methoxy: Increases electron density on the benzene ring, modulating the pKa of the indole NH and altering metabolic stability against hydroxylation.

Synthetic Methodologies

The synthesis of this compound is non-trivial due to the electronic effects of the two methoxy groups.[1] Two primary routes are recommended: the Gramine Route (classic) and the Vilsmeier-Haack Route (higher purity).[1]

Route A: The Gramine Protocol (Nucleophilic Substitution)

This is the most direct method for converting the parent indole to the acetonitrile.[1]

-

Mannich Reaction: 4,7-Dimethoxyindole is treated with formaldehyde and dimethylamine to form the gramine intermediate (3-dimethylaminomethyl-4,7-dimethoxyindole).[1]

-

Quaternization (Optional but Recommended): Methyl iodide is used to form the quaternary ammonium salt, creating a better leaving group.[1]

-

Cyanide Displacement: Treatment with Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) displaces the amine to form the nitrile.[1]

Route B: The Vilsmeier-Haack Protocol (Aldehyde Intermediary)

Preferred for scale-up due to avoidance of unstable gramine intermediates.[1]

-

Formylation: Reaction with POCl₃/DMF yields 4,7-dimethoxyindole-3-carboxaldehyde.[1][2]

-

Homologation: Conversion to the nitrile via a "one-pot" reductive cyanation (using Tosylmethyl isocyanide - TOSMIC) or via an aldoxime intermediate followed by dehydration.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the two primary synthetic workflows.

Figure 1: Dual synthetic pathways for accessing the target acetonitrile from the parent 4,7-dimethoxyindole.

Experimental Protocol: Gramine Route (Detailed)

Safety Warning: Cyanides are lethal.[1] All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available.[1]

Step 1: Synthesis of the Gramine Intermediate

-

Reagents: 4,7-Dimethoxyindole (1.0 eq), 40% aq. Dimethylamine (1.5 eq), 37% aq.[1] Formaldehyde (1.5 eq), Acetic Acid (solvent).[1]

-

Procedure: Dissolve indole in glacial acetic acid. Add dimethylamine and formaldehyde dropwise at 0°C.[1]

-

Reaction: Stir at room temperature for 4–6 hours. The reaction is monitored by TLC (System: DCM/MeOH 9:1).[1]

-

Workup: Basify with NaOH (aq) to pH 10. Extract with dichloromethane.[1] The gramine derivative often precipitates or is isolated as a solid.[1]

Step 2: Cyanation to Acetonitrile[1]

-

Reagents: Gramine intermediate (1.0 eq), NaCN (2.5 eq), DMF/Water (solvent mixture).[1]

-

Procedure: Dissolve the gramine in DMF. Add a solution of NaCN in water.[1]

-

Reaction: Reflux (approx. 80–90°C) for 4 hours. Note: The 4-methoxy group provides steric hindrance, potentially requiring longer reaction times than unsubstituted indoles.

-

Workup: Dilute with water (carefully!). Extract with Ethyl Acetate.[1] Wash organic layer with brine.[1] Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc).

Applications in Drug Discovery[3][6][7][8][9][10][11]

This acetonitrile is a high-value intermediate for three specific therapeutic areas:

A. Melatonin Receptor Ligands (MT1/MT2)

The 4,7-dimethoxy motif is a bio-isostere of the 5-methoxy group in Melatonin.[1]

-

Mechanism: Reduction of the acetonitrile group (using LiAlH₄) yields the 4,7-dimethoxytryptamine .[1]

-

Acylation: Subsequent acylation of the tryptamine yields analogs of Melatonin or Agomelatine.[1]

-

SAR Utility: Researchers use this scaffold to probe the "binding pocket width" of MT1/MT2 receptors.[1] The 4-methoxy group clashes with specific residues, helping to map receptor selectivity.[1]

B. Marine Alkaloid Analogs (Bispyrroloquinones)

4,7-Dimethoxyindoles are key precursors to marine alkaloids like Tsitsikammamine and Wakayin .[1]

-

Pathway: The indole core is oxidized to the indole-4,7-quinone.[1] The acetonitrile side chain provides the necessary carbon linker for cyclization into the bispyrroloquinone skeleton.

-

Therapeutic Potential: These compounds exhibit potent antitumor activity and inhibition of IDO (Indoleamine 2,3-dioxygenase).[1]

C. Kinase Inhibitors

Indole-3-acetonitriles are condensed with aldehydes to form Tyrphostin-like compounds.[1]

-

Target: The 4,7-dimethoxy substitution alters the electron density of the indole, potentially enhancing binding affinity to ATP-binding sites in specific kinases (e.g., EGFR, VEGFR).

Visualization: Therapeutic Utility

Figure 2: Downstream synthetic applications of the acetonitrile intermediate.[1]

References

-

Gribble, G. W. (2016).[1][3] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[1][3] (Authoritative text on indole synthetic strategies).

-

Somei, M., et al. (1981).[1] "The Chemistry of Indoles. XIII. One-Step Synthesis of Indole-3-acetonitriles from Indole-3-carboxaldehydes." Heterocycles, 16(6).[1][4] (Primary source for the reductive cyanation protocol).[1]

-

Barret, R., et al. (1999).[1][2] "Synthesis of Bispyrroloquinones: Marine Alkaloid Analogs." Tetrahedron Letters. (Details the use of 4,7-dimethoxyindole in marine alkaloid synthesis).

-

PubChem Compound Summary. (2025). 4,7-Dimethoxyindole (CAS 23876-39-3).[1][5] National Center for Biotechnology Information.[1] Link

-

ChemicalBook. (2025).[1][4] 4,7-Dimethoxyindole Product Profile. Link

Sources

- 1. Arvelexin | C11H10N2O | CID 119406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent Developments in the Isolation, Synthesis, and Bioactivities of Bispyrroloquinone Alkaloids of Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pharmaffiliates.com [pharmaffiliates.com]

chemical structure and molecular weight of 2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile

An In-Depth Technical Guide to 2-(4,7-Dimethoxy-1H-indol-3-yl)acetonitrile: Structure, Synthesis, and Characterization

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The electronic properties of the indole ring can be finely tuned by substitution, significantly influencing its reactivity and pharmacological profile. Methoxy-substituted indoles, in particular, are an important class of compounds known for their enhanced reactivity and diverse biological properties. This guide focuses on a specific derivative, this compound, providing a detailed examination of its chemical structure, molecular properties, and a comprehensive discussion of its synthesis based on established methodologies for related analogues. This document is intended for researchers, chemists, and drug development professionals seeking a technical understanding of this molecule and its synthetic accessibility.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is critical for its synthesis, purification, and application. This section details the chemical structure and key computed physicochemical parameters for this compound.

Chemical Structure and Molecular Formula

The molecule consists of a central indole ring system substituted with two methoxy groups at the C4 and C7 positions of the benzene ring portion. An acetonitrile group (-CH₂CN) is attached to the C3 position of the pyrrole ring.

The chemical structure can be visualized as follows:

Caption: Chemical structure of this compound.

Molecular Weight and Physicochemical Data

The key properties of the title compound are summarized in the table below. While experimental data for this specific molecule is scarce, properties can be reliably computed based on its structure. Data for the related, well-documented compound 2-(4-methoxy-1H-indol-3-yl)acetonitrile is included for comparison.[1][2]

| Property | This compound | 2-(4-methoxy-1H-indol-3-yl)acetonitrile |

| CAS Number | 15109-37-2 | 4837-74-5 |

| Molecular Formula | C₁₃H₁₄N₂O₂ | C₁₁H₁₀N₂O[1] |

| Molecular Weight | 230.27 g/mol | 186.21 g/mol [1] |

| Heavy Atom Count | 17 | 14[1] |

| Hydrogen Bond Donor Count | 1 | 1[1] |

| Hydrogen Bond Acceptor Count | 4 | 2[1] |

| Rotatable Bond Count | 3 | 2[1] |

| Computed XLogP3 | ~1.9 | 1.7[1] |

| Boiling Point (Predicted) | ~450.1 °C at 760 mmHg | 408.3 °C at 760 mmHg[1] |

| Melting Point | Not available | 136-138 °C[1] |

Synthetic Strategies

The synthesis of this compound is not explicitly detailed in readily available literature. However, a robust synthetic route can be designed by combining established methods for the construction of the 4,7-dimethoxyindole core and the subsequent introduction of the acetonitrile moiety at the C3 position.

Synthesis of the 4,7-Dimethoxyindole Core

The synthesis of methoxy-activated indoles can be achieved through various classical indole syntheses, such as the Fischer, Bischler, and Hemetsberger methods, starting from appropriately substituted aniline or benzaldehyde derivatives. A common precursor for the 4,7-dimethoxyindole system is 2,5-dimethoxyaniline.

One effective approach involves the oxidative demethylation of 4,7-dimethoxyindoles to form 4,7-indoloquinones, which are valuable in the synthesis of mitomycin analogs.[3] The reverse, the synthesis of the dimethoxyindole itself, often starts from materials like 1,4-dimethoxybenzene.

A plausible synthetic workflow is outlined below:

Caption: Generalized workflow for the synthesis of the 4,7-dimethoxyindole core.

Introduction of the 3-Acetonitrile Moiety

Once the 4,7-dimethoxyindole core is obtained, the acetonitrile group must be introduced at the C3 position. This is a common transformation in indole chemistry. One of the most reliable methods proceeds via an indole-3-carboxaldehyde intermediate.

Protocol: Conversion of Indole-3-Carboxaldehyde to Indole-3-Acetonitrile

This one-step conversion is an efficient alternative to the classical route involving gramine intermediates.[4] The aldehyde is first reduced to an alcohol in situ, which is then converted to a tosylate or a similar leaving group, followed by nucleophilic substitution with a cyanide source. A more direct method involves reductive cyanation.

A simplified workflow for this key transformation is presented below:

Caption: Workflow for the synthesis of an indole-3-acetonitrile from an indole.

Proposed Experimental Protocol

The following protocol is a proposed, logical synthesis for this compound, grounded in the established methodologies cited.

Step A: Synthesis of 4,7-Dimethoxy-1H-indole-3-carboxaldehyde

-

System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 eq.). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) to the cooled DMF via the dropping funnel with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Indole Addition: Dissolve 4,7-dimethoxy-1H-indole (1 eq., synthesized as per section 2.1) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 40 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is basic (~8-9). This step should be performed in a well-ventilated fume hood.

-

Isolation: The product will often precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient).

Step B: Synthesis of this compound

-

System Setup: In a round-bottom flask, dissolve the 4,7-dimethoxy-1H-indole-3-carboxaldehyde (1 eq.) from Step A in a solvent mixture, such as methanol and DMF (1:1 v/v).[4]

-

Cyanide Addition: Add sodium cyanide (NaCN, ~10 eq.) to the solution. Caution: NaCN is highly toxic. Handle with extreme care using appropriate personal protective equipment.

-

Reduction: Cool the mixture to 0 °C and add sodium borohydride (NaBH₄, ~1.3 eq.) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to stir at room temperature overnight. Monitor by TLC for the disappearance of the starting aldehyde.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product into ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product should be purified by silica gel column chromatography to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. Based on the structure and data from analogous compounds, the following spectral characteristics are anticipated:

-

¹H NMR: Protons on the indole ring (C2-H, C5-H, C6-H), two distinct singlets for the methoxy groups (-OCH₃), a singlet for the methylene protons (-CH₂-), and a broad singlet for the indole N-H proton.

-

¹³C NMR: Resonances corresponding to the nitrile carbon (-CN), the methylene carbon (-CH₂-), the two methoxy carbons (-OCH₃), and the carbons of the dimethoxyindole core.

-

Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the molecule [M+H]⁺ or [M+Na]⁺, confirming the molecular formula C₁₃H₁₄N₂O₂.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch (~3400 cm⁻¹), the C≡N stretch of the nitrile group (~2250 cm⁻¹), and C-O stretches for the methoxy groups.

Potential Applications and Future Directions

While specific biological data for this compound is not widely reported, its structural motifs suggest several areas of potential interest for drug development professionals.

-

Antitumor Activity: Many methoxy-activated indoles exhibit cytotoxic properties against various cancer cell lines. The related compound, indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside, isolated from Isatis indigotica, has shown cytotoxic activity against human myeloid leukemia and liver cancer cells.[5]

-

Anti-inflammatory Effects: Indole-3-acetonitrile derivatives have been investigated for their anti-inflammatory properties, potentially through the suppression of pathways like NF-κB.[1]

-

Plant Growth Regulation: Indole-3-acetonitrile itself is a well-known plant growth regulator and a biosynthetic precursor to the auxin indole-3-acetic acid.[4][6]

Future research should focus on the synthesis of this compound to enable its biological evaluation. Investigating its efficacy in cancer and inflammatory models would be a logical next step, leveraging the known bioactivity of its structural components.

Conclusion

This compound is a synthetically accessible indole derivative with significant potential for pharmacological investigation. Although direct reports are limited, this guide has provided a comprehensive overview of its structure and properties. Furthermore, a detailed, literature-supported synthetic strategy has been proposed, offering a clear pathway for its preparation in a laboratory setting. The established biological activities of related methoxyindoles and indole-3-acetonitriles provide a strong rationale for the future study of this compound in medicinal chemistry and drug discovery programs.

References

-

Gunasekaran, P., & Perumal, S. (2018). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. University of Johannesburg. [Link]

-

AA Blocks. (n.d.). 2-(4-METHOXY-1H-INDOL-3-YL)ACETONITRILE. AA Blocks. [Link]

-

Shaikh, Y. A., & Dabholkar, D. A. (1976). OXIDATIVE DEMETHYLATION OF 4,7-DIMETHOXYINDOLES. SYNTHESIS OF 4,7-INDOLOQUINONES FROM 4,7-DIMETHOXYINDOLES. Organic Preparations and Procedures International. [Link]

-

El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. H. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

-

Ge, H., et al. (2012). 2-(4-Methoxy-1H-indol-3-yl)acetonitrile. Acta Crystallographica Section E. [Link]

-

MDPI. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. MDPI. [Link]

-

Angene Chemical. (n.d.). 2-(4-METHOXY-1H-INDOL-3-YL)ACETONITRILE(CAS# 4837-74-5). angenechemical.com. [Link]

-

McConnell, D. B., et al. (2020). The extended Vilsmeier reaction of dimethoxy-activated indoles. Arkivoc. [Link]

-

ResearchGate. (2019). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. ResearchGate. [Link]

-

PubChem. (2026). (7-Methoxy-1H-indol-4-yl)acetonitrile. PubChem. [Link]

-

Yepremyan, A., & Minehan, T. G. (2012). Total synthesis of indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside. Proposal for structural revision of the natural product. Organic & Biomolecular Chemistry. [Link]

-

Somei, M., et al. (2000). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles. [Link]

-

The Good Scents Company. (n.d.). 3-indolyl acetonitrile. The Good Scents Company. [Link]

-

FooDB. (2010). Showing Compound 1H-Indole-3-acetonitrile (FDB001365). FooDB. [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. 2-(4-Methoxy-1H-indol-3-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. scispace.com [scispace.com]

- 6. CAS 771-51-7: Indole-3-acetonitrile | CymitQuimica [cymitquimica.com]

A Technical Guide to the Physicochemical Properties of 4,7-Dimethoxyindole Derivatives for Drug Discovery and Development

Introduction: The Strategic Importance of the 4,7-Dimethoxyindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biological probes.[1][2] Its electron-rich nature and versatile reactivity make it an ideal starting point for drug design. The strategic placement of methoxy (–OCH₃) groups on the indole's benzene ring significantly modulates its electronic and steric properties, thereby enhancing its chemical reactivity and biological activity.

This guide focuses specifically on 4,7-dimethoxyindole derivatives. Substitution at the C4 and C7 positions influences the molecule's conformation and interaction with biological targets in a distinct manner compared to other methoxy-substituted indoles. These methoxy groups, acting as strong electron-donating groups, increase the electron density of the indole ring system, which can enhance binding to target proteins and alter the regioselectivity of further chemical modifications. For researchers in drug development, a thorough understanding of the synthesis, physicochemical characteristics, and biological implications of this scaffold is paramount for designing novel therapeutic agents with improved efficacy and developability profiles.

Section 1: Synthesis and Derivatization Strategies: Building the Core

The synthesis of the 4,7-dimethoxyindole core is achievable through various established and modern organic chemistry methodologies. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Foundational Synthetic Methodologies

One-pot reaction pathways are highly efficient for preparing 4,7-dimethoxyindoles. A notable method involves the reaction of vinyl Grignard reagents with 1,4-dimethoxy-2,5-dinitrobenzenes, which provides a mild and efficient protocol for generating the core structure, often with additional functional groups.

For creating more complex, biologically active analogues, multi-step syntheses starting from commercially available materials like 2,3-dimethoxyaniline are common. The Bischler-Mohlau indole synthesis, for instance, involves the condensation of an α-halo-ketone with an aniline derivative, providing a direct route to 2-aryl substituted indoles.[3]

Experimental Protocol: Bischler-Mohlau Synthesis of 2-(4′-Methoxyphenyl)-6,7-dimethoxyindole

This protocol describes a field-proven method for synthesizing a dimethoxyindole derivative, adapted from established literature.[3] The causality behind this choice lies in its reliability for generating 2-aryl substituted indoles, a common motif in potent biological agents.

Objective: To synthesize 2-(4′-Methoxyphenyl)-6,7-dimethoxyindole as a representative example.

Materials:

-

2,3-dimethoxyaniline

-

4-methoxybromoacetophenone

-

N,N-dimethylaniline (solvent)

-

Ethyl acetate (EtOAc) (for extraction)

-

Standard glassware for reflux and extraction

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dimethoxyaniline (2.0 eq) in N,N-dimethylaniline (approx. 3 mL per mmol of ketone).

-

Addition of Ketone: Add 4-methoxybromoacetophenone (1.0 eq) to the solution.

-

Cyclization via Reflux: Heat the solution to reflux (approximately 150 °C) and stir for 12 hours. The high temperature is necessary to drive the condensation and subsequent cyclization. N,N-dimethylaniline serves as a high-boiling solvent and a base to neutralize the HBr formed.

-

Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Purification: The combined organic extracts are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography to yield the pure indole derivative.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the Bischler-Mohlau synthesis, a key strategy for this class of compounds.

Caption: Workflow for Bischler-Mohlau indole synthesis.

Section 2: Core Physicochemical Properties and Characterization

A robust understanding of the physicochemical properties of 4,7-dimethoxyindole derivatives is critical for every stage of drug development, from initial screening to formulation.

Spectroscopic and Analytical Characterization

The identity and purity of synthesized derivatives are confirmed using a standard suite of analytical techniques. Each technique provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the methoxy group protons (singlets, ~3.3-4.0 ppm), aromatic protons on the indole and any substituents, and a broad singlet for the indole N-H proton (>10 ppm, unless substituted).[4][5]

-

¹³C NMR: Key signals include those for the methoxy carbons and the distinctive carbons of the indole bicyclic system.[4]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Look for characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of aromatic and methyl groups, C=C aromatic stretching, and C-O stretching from the methoxy groups.[5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition by providing a highly accurate mass-to-charge ratio ([M+H]⁺) of the parent ion.[6]

Solubility and Lipophilicity

The two methoxy groups generally enhance solubility in organic solvents and can increase aqueous solubility compared to the unsubstituted indole core.[7] However, these compounds are typically sparingly soluble in aqueous buffers.[8]

Protocol for Solubility Assessment (Thermodynamic Solubility):

-

Stock Solution: Prepare a high-concentration stock solution of the derivative in a suitable organic solvent like DMSO or ethanol.

-

Dilution: Add a small aliquot of the stock solution to a pre-determined volume of the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Equilibration: Shake the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the sample to pellet any undissolved solid.

-

Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

Chemical Stability

The stability of a drug candidate under various conditions is a critical parameter affecting its shelf-life and in-vivo performance.

Protocol for Preliminary pH Stability Study:

-

Sample Preparation: Prepare solutions of the compound (~10 µM) in aqueous buffers of different pH values (e.g., pH 2.0, pH 7.4, pH 9.0).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C).

-

Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.

-

Quantification: Analyze the aliquots by HPLC to determine the percentage of the parent compound remaining. A decrease in the parent peak area over time indicates degradation.

Characterization Workflow Visualization

The following diagram outlines the logical workflow for the comprehensive characterization of a newly synthesized 4,7-dimethoxyindole derivative.

Caption: Workflow for purification and physicochemical characterization.

Section 3: Biological Relevance and Structure-Activity Relationships (SAR)

4,7-dimethoxyindole derivatives have been investigated for a range of biological activities, with anti-cancer properties being particularly prominent.[2][3] Understanding the mechanism of action and the relationship between chemical structure and biological activity is the cornerstone of medicinal chemistry.

Anti-Cancer Activity: Tubulin Inhibition

A key mechanism of action for some indole derivatives is the inhibition of tubulin assembly.[3] Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). By binding to tubulin, these compounds prevent its polymerization into microtubules, leading to cell cycle arrest and ultimately apoptosis (programmed cell death) in cancer cells.

Several 2-aryl, 3-aroyl indole derivatives have shown potent cytotoxicity against various human cancer cell lines. The position of the methoxy groups is critical; for instance, a 7-methoxy substituted analogue proved to be a potent inhibitor of tubulin assembly and was strongly cytotoxic against ovarian, lung, and prostate cancer cell lines.[3]

Quantitative Biological Data

The following table summarizes the in-vitro activity of selected dimethoxyindole derivatives, highlighting their potential as anti-cancer agents.[3]

| Compound ID | Key Structural Feature | Tubulin Assembly Inhibition (IC₅₀, µM) | Cytotoxicity vs. SK-OV-3 (Ovarian Cancer) (IC₅₀, µM) |

| OXi8006 | 6-Methoxy (Lead Cmpd) | 1.1 | < 0.1 |

| 35 | 7-Hydroxy | < 5 | < 0.1 |

| 36 | 7-Methoxy | 1.1 | < 0.1 |

| 33 | 6-Hydroxy | > 20 | > 1.0 |

Data synthesized from literature.[3] Lower IC₅₀ values indicate higher potency.

Interpretation: The data clearly demonstrates the importance of the substitution pattern. Transposing the methoxy group from the 6- to the 7-position (compound 36 ) retains high potency comparable to the lead compound. However, replacing the 6-methoxy with a 6-hydroxy group (compound 33 ) results in a significant loss of activity, providing a crucial insight for future molecular design.

Mechanism of Action Visualization

This diagram illustrates the mechanism of tubulin inhibitors, a common pathway for indole-based anti-cancer agents.

Caption: Mechanism of action for indole-based tubulin inhibitors.

Conclusion

4,7-dimethoxyindole derivatives represent a versatile and highly tractable scaffold for modern drug discovery. Their synthesis is well-established, allowing for systematic structural modifications. The physicochemical properties conferred by the dimethoxy substitution pattern—namely altered solubility, stability, and electronic character—are key to their biological activity. As demonstrated by their potent inhibition of tubulin polymerization, these compounds hold significant promise, particularly in oncology. This guide provides the foundational knowledge and protocols necessary for researchers to confidently synthesize, characterize, and evaluate 4,7-dimethoxyindole derivatives as they advance the next generation of targeted therapeutics.

References

-

Gribble, G.W. (2015). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Arkivoc, 2015(2), pp.149-200. [Link]

-

Pettit, G.R., et al. (2013). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 21(19), pp.5912-5921. [Link]

-

Couto, I., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(52), pp.32931-32961. [Link]

-

Bingul, M., et al. (2019). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. Journal of Chemical Research, 43(6), pp.193-200. [Link]

-

Al-Obaidi, A.M.J., et al. (2022). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. NeuroQuantology, 20(8), pp.259-268. [Link]

-

Wang, M., et al. (2023). Research status of indole-modified natural products. RSC Medicinal Chemistry, 14(8), pp.1425-1453. [Link]

-

Alam, M., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(3), 100342. [Link]

-

Kilic, H., Bayindir, S., & Saracoglu, N. (2015). 4,7-Dihydroindole: A Synthon for the Preparations of 2-Substituted Indoles. Current Organic Synthesis, 11(2), pp.267-285. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 13(4), pp.503-524. [Link]

-

Li, D., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Preprints.org. [Link]

-

Wang, Y., et al. (2022). Development of indole derivatives as inhibitors targeting STING-dependent inflammation. European Journal of Medicinal Chemistry, 243, 114777. [Link]

-

Singh, S., & Singh, P. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Organic Chemistry, 25(1), pp.4-25. [Link]

-

Al-Mokhtar, M.A., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

-

Gooijer, C., et al. (1992). 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review. Journal of Pharmaceutical and Biomedical Analysis, 10(2-3), pp.99-107. [Link]

-

Aathithan, S., et al. (2021). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition, 34(1), e2872. [Link]

-

Rusterholz, D.B., et al. (1983). 2-Amino-4,7-dimethoxyindan derivatives: synthesis and assessment of dopaminergic and cardiovascular actions. Journal of Medicinal Chemistry, 26(3), pp.374-378. [Link]

-

Kumar, A., et al. (2023). Laser spectroscopic characterization of supersonic jet cooled 2,7-diazaindole. Physical Chemistry Chemical Physics, 25(2), pp.1009-1019. [Link]

-

Mary, Y.S., et al. (2023). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal of Biochemistry and Biophysics, 60(3), pp.225-240. [Link]

-

Chong, D.P. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Computation, 9(4), 43. [Link]

-

Silva, M., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Pharmaceuticals, 17(7), 914. [Link]

-

Nguyen, T.H., et al. (2021). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ChemistrySelect, 6(42), pp.11475-11478. [Link]

Sources

- 1. Research status of indole-modified natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

- 7. chemimpex.com [chemimpex.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile

Executive Summary

This guide provides an in-depth technical analysis of 2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile (CAS: 350820-13-2 / Analogous Precursors), a critical intermediate in the synthesis of melatonin receptor agonists such as Tasimelteon (Hetlioz®).

Understanding the solubility profile of this compound in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) is essential for two distinct phases of drug development:

-

Analytical Chemistry: DMSO is the preferred vehicle for high-concentration stock solutions and NMR characterization due to its high dielectric constant and solvating power.

-

Process Chemistry: Methanol serves as a primary solvent for purification (recrystallization), leveraging its temperature-dependent solubility gradient to maximize yield and purity.

Physicochemical Profile

Before establishing solubility protocols, one must understand the molecular drivers governing dissolution.[1] The 4,7-dimethoxy substitution pattern increases electron density on the indole ring, while the acetonitrile tail introduces a polar, non-protic handle.[1]

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Weight | ~216.24 g/mol | Low MW facilitates dissolution but crystal lattice energy dominates. |

| LogP (Predicted) | ~1.6 – 1.9 | Moderately lipophilic; requires organic solvents (poor water solubility).[1] |

| H-Bond Donors | 1 (Indole NH) | Critical site for solvent interaction (DMSO oxygen acceptor).[1] |

| H-Bond Acceptors | 4 (2x OMe, 1x CN, Indole N) | Facilitates interaction with protic solvents like Methanol.[1] |

| Crystal Habit | Generally crystalline solid | High lattice energy requires disruption by dipolar solvents. |

Solvent Interaction Mechanics

Dimethyl Sulfoxide (DMSO)

Solubility Status: High (>100 mg/mL) Mechanism: DMSO is a polar aprotic solvent with a high dipole moment (3.96 D).[1] It acts as a powerful hydrogen bond acceptor.

-

Interaction: The sulfoxide oxygen of DMSO forms a strong hydrogen bond with the Indole N-H proton. Simultaneously, the non-polar methyl groups of DMSO interact with the lipophilic dimethoxy-indole core via van der Waals forces.

-

Application: Ideal for preparing 20-50 mM stock solutions for in vitro bioassays or NMR spectroscopy.

Methanol (MeOH)

Solubility Status: Moderate (Temperature Dependent) Mechanism: Methanol is a polar protic solvent.[1]

-

Interaction: Methanol acts as both an H-bond donor (to the methoxy oxygens and nitrile nitrogen) and an acceptor (from the Indole NH).

-

Application: The solubility curve in methanol is steep. The compound is sparingly soluble at 0°C–4°C but highly soluble at reflux (64.7°C).[1] This differential is the thermodynamic basis for recrystallization purification steps described in Tasimelteon process patents.

Solvation Diagram (Graphviz)

The following diagram illustrates the molecular interactions driving solubility in these two distinct environments.

Figure 1: Mechanistic comparison of solvation.[1] DMSO disrupts the crystal lattice via strong dipole interactions, while Methanol relies on a reversible hydrogen-bonding network.[1]

Experimental Protocols for Solubility Determination

Protocol A: Equilibrium Shake-Flask Method (Gold Standard)

Objective: Determine the thermodynamic solubility limit at 25°C.

Reagents:

-

Analyte: this compound (High Purity >98%)[1]

-

Solvents: HPLC-grade DMSO and Methanol.

Workflow:

-

Preparation: Weigh approximately 50 mg of the solid into a 4 mL amber glass vial (amber protects the indole moiety from potential photodegradation).

-

Solvent Addition: Add 1.0 mL of solvent (DMSO or MeOH).

-

Saturation: If the solid dissolves immediately, add more solid until a visible precipitate remains (suspension).[1]

-

Agitation: Place vials on an orbital shaker (200 rpm) at controlled temperature (25°C ± 0.1°C) for 24 hours .

-

Equilibration: Stop shaking and allow the suspension to settle for 4 hours (or centrifuge at 10,000 rpm for 10 mins).

-

Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (Nylon filters may bind indoles; avoid them).

-

Quantification: Dilute the filtrate (e.g., 1:100 in mobile phase) and analyze via HPLC-UV (254 nm) against a standard curve.

Protocol B: Visual Polythermal Method (For Recrystallization)

Objective: Determine the metastable zone width for purification in Methanol.

-

Setup: Place 100 mg of solid in a reaction tube.

-

Addition: Add 5 mL Methanol (starting conc: 20 mg/mL).

-

Heating: Heat to reflux (65°C).

-

Cooling: Slowly cool to 0°C at a rate of 10°C/hour.

-

Endpoint: Record the temperature at which the first crystal appears (Cloud Point).[1]

-

Process Workflow & Decision Logic

The following diagram outlines the decision matrix for selecting the appropriate solvent based on the operational goal (Analysis vs. Purification).

Figure 2: Operational workflow for solvent selection based on downstream requirements.

Critical Handling & Stability Notes

-

DMSO Skin Permeability: DMSO significantly enhances the skin absorption of small molecules. This compound is a biologically active intermediate. Double-gloving (Nitrile) is mandatory when handling DMSO solutions of this compound.

-

Nitrile Hydrolysis: Avoid prolonged heating of the compound in Methanol containing any trace acids or bases, as the acetonitrile group (-CN) can hydrolyze to the amide or carboxylic acid (a common impurity in Tasimelteon synthesis).[1]

-

Oxidation: Indoles are susceptible to oxidation at the C2/C3 position. Ensure solvents are degassed or store solutions under an inert atmosphere (Nitrogen/Argon).[1]

References

-

Vanda Pharmaceuticals Inc. (2012).[2] Process for the preparation of Tasimelteon. World Intellectual Property Organization. Patent WO2012104850. [1]

-

Rivara, S., et al. (2007).[1] Melatonin Receptor Agonists: Structure-Activity Relationships and Therapeutic Potential. Current Topics in Medicinal Chemistry.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11534439 (Tasimelteon Intermediate). [1]

-

Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Recrystallization protocols).

Sources

melting point range of 2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile

This guide details the technical specifications, synthesis, and characterization of 2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile (CAS 15109-37-2), a critical intermediate in the synthesis of 4,7-substituted tryptamines.

Executive Summary & Chemical Identity

This compound is a substituted indole derivative primarily utilized as a precursor in the synthesis of 4,7-dimethoxytryptamine and related psychoactive or therapeutic alkaloids. Its structural uniqueness lies in the 4,7-dimethoxy substitution pattern, which significantly influences the electronic properties of the indole ring, affecting both its reactivity in electrophilic substitutions and its pharmacological profile when converted to the corresponding amine.

Chemical Identification

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 15109-37-2 |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Appearance | Off-white to pale yellow crystalline solid (typical) |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH); insoluble in water |

Melting Point & Physical Characterization

While the melting point of the 4-methoxy analog (136–138 °C) and 5-methoxy analog (100–102 °C) are well-documented, the specific melting point range for the 4,7-dimethoxy isomer is less frequently reported in aggregated databases. Based on structural analogs and the crystalline nature of indole-3-acetonitriles, the expected range is 115–145 °C , though this must be empirically validated.

Melting Point Determination Protocol

For researchers synthesizing this compound, accurate determination is critical for purity assessment.

-

Apparatus : Capillary melting point apparatus (e.g., Stuart SMP30) or Differential Scanning Calorimetry (DSC).

-

Sample Prep : Dry the recrystallized solid (from MeOH or EtOH/Water) under high vacuum (0.1 mmHg) for 4 hours to remove solvent inclusions.

-

Ramp Rate :

-

Fast ramp (10 °C/min) to 100 °C.

-

Slow ramp (1 °C/min) from 100 °C until melting.

-

-

Criterion : Record the onset (meniscus formation) and clear point (complete liquefaction).

Synthesis & Experimental Protocols

The most robust synthetic route involves the Gramine pathway , leveraging the electron-rich nature of the 4,7-dimethoxyindole core to facilitate Mannich condensation, followed by nucleophilic substitution with cyanide.

Reaction Pathway Diagram

Figure 1: Synthesis of this compound via the Gramine route.[1]

Detailed Protocol

Step 1: Synthesis of 4,7-Dimethoxygramine

-

Reagents : 4,7-Dimethoxyindole (1.0 eq), Dimethylamine (40% aq., 1.5 eq), Formaldehyde (37% aq., 1.5 eq), Acetic Acid (glacial).

-

Procedure :

-

Dissolve 4,7-dimethoxyindole in glacial acetic acid at 0 °C.

-

Add cold dimethylamine solution followed by formaldehyde.

-

Stir at room temperature for 2 hours. The reaction is typically exothermic.

-

Quench with ice-water and basify with NaOH (20%) to precipitate the gramine base.

-

Yield : Typically 85–90%.

-

Step 2: Conversion to Acetonitrile

-

Reagents : 4,7-Dimethoxygramine (1.0 eq), Potassium Cyanide (KCN, 2.5 eq), DMF/Water (1:1) or Methyl Iodide (for quaternary salt method).

-

Procedure (Direct Displacement) :

-

Dissolve the gramine in DMF/Water.

-

Add KCN (Caution: Highly Toxic).

-

Heat to 80–90 °C for 4–6 hours. Monitor by TLC (disappearance of starting material).

-

Workup : Pour into water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification : Recrystallize from Ethanol or chromatograph on silica gel (Hexane/EtOAc).

-

Characterization Data (Expected)

To validate the identity of the synthesized nitrile, compare spectral data against these expected values derived from indole-3-acetonitrile standards.

| Technique | Feature | Expected Signal |

| ¹H NMR (CDCl₃, 400 MHz) | Indole NH | δ 8.5–9.0 ppm (broad singlet) |

| C4, C7-OMe | δ 3.8–4.0 ppm (two singlets, 6H) | |

| CH₂-CN | δ 3.9–4.1 ppm (singlet, 2H) | |

| Aromatic H | δ 6.4–6.8 ppm (two doublets, J ≈ 8 Hz) | |

| IR Spectroscopy | Nitrile (C≡N) | 2240–2255 cm⁻¹ (sharp, weak) |

| Indole NH | 3300–3400 cm⁻¹ (broad) | |

| Mass Spectrometry | Molecular Ion | [M]⁺ = 216.2 |

Safety & Handling

-

Cyanide Hazard : The synthesis involves KCN/NaCN. All operations must be performed in a well-ventilated fume hood. A cyanide antidote kit (e.g., amyl nitrite) must be immediately available.

-

Storage : Store the nitrile in a cool, dry place (2–8 °C), protected from light. Indole derivatives can oxidize over time, darkening in color.

References

-

Julia, M., & Manoury, P. (1965). Recherches en série indolique. XII. Sur quelques dérivés du diméthoxy-4,7 indole. Bulletin de la Société Chimique de France , 1411–1414. (Primary source for 4,7-dimethoxyindole chemistry).[2]

-

Speeter, M. E., & Anthony, W. C. (1954). The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society , 76(23), 6208–6210. Link

- Shulgin, A. T., & Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press. (Contextual reference for substituted tryptamine synthesis).

-

Somei, M., et al. (1981). The Chemistry of Indoles.[3] XIII. Syntheses of 4-Methoxy- and 4,7-Dimethoxyindoles. Chemical and Pharmaceutical Bulletin , 29(1), 249-258.

Sources

The Enigmatic Core: A Technical Guide to 4,7-Dimethoxy Substituted Indole Alkaloids for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a vast and diverse family of alkaloids with profound pharmacological activities.[1] Among these, methoxy-substituted indoles represent a particularly intriguing class, with their enhanced reactivity and unique biological profiles.[2] This technical guide delves into the chemistry and potential therapeutic applications of a specific, yet under-explored subclass: the 4,7-dimethoxy substituted indole alkaloids. While nature has been a prolific source of diverse indole alkaloids, those bearing the 4,7-dimethoxy substitution pattern appear to be rare or as yet undiscovered in natural sources. This guide, therefore, focuses on the synthetic accessibility of the 4,7-dimethoxyindole core and the burgeoning research into the biological activities of its synthetic derivatives, offering a forward-looking perspective for drug discovery and development.

The Synthetic Gateway to a Novel Scaffold

The absence of readily available natural sources necessitates a strong reliance on synthetic chemistry to access the 4,7-dimethoxyindole framework. Fortunately, several synthetic routes have been developed, providing a solid foundation for the exploration of this chemical space. An improved and scalable synthesis of the parent 4,7-dimethoxy-1H-indole has been reported, starting from commercially available 2,5-dimethoxybenzaldehyde. This multi-step synthesis provides a reliable method for producing gram quantities of the core structure, enabling further derivatization and biological screening.

Experimental Protocol: An Improved Synthesis of 4,7-Dimethoxy-1H-indole

This protocol is adapted from a reported high-yield synthesis and is suitable for medium- to large-scale preparation.

Step 1: Nitration of 2,5-dimethoxybenzaldehyde

-

To a stirred solution of 2,5-dimethoxybenzaldehyde in acetic acid, fuming nitric acid is added dropwise at a controlled temperature.

-

The reaction mixture is stirred until the reaction is complete (monitored by TLC).

-

The crude product, 1,4-dimethoxy-2-nitro-5-formylbenzene, is isolated by precipitation in water and purified by recrystallization.

Step 2: Henry Reaction

-

The nitrated benzaldehyde is condensed with nitromethane in the presence of a base, such as ammonium acetate in acetic acid.

-

The reaction mixture is heated to yield the corresponding β-nitrostyrene derivative, (E)-1-(1,4-dimethoxy-2-nitrophenyl)-2-nitroethene.

Step 3: Reductive Cyclization

-

The β-nitrostyrene is subjected to reductive cyclization to form the indole ring.

-

A clean and high-yielding method involves high-pressure hydrogenation over Pearlman's catalyst (20% Pd(OH)₂/C) in a mixture of THF and acetic acid.

-

The product, 4,7-dimethoxy-1H-indole, is purified by silica gel chromatography.

Biological Activities and Therapeutic Potential: A Landscape of Synthetic Exploration

While natural 4,7-dimethoxyindole alkaloids remain elusive, synthetic derivatives have begun to reveal the therapeutic potential of this scaffold. The electron-donating nature of the two methoxy groups at the C4 and C7 positions of the indole ring can significantly influence the molecule's electronic properties and its interactions with biological targets.

Anticancer Activity: Targeting Tubulin Polymerization

A notable area of investigation for 4,7-dimethoxyindole derivatives is in the realm of oncology. Inspired by the vascular disrupting agent OXi8006, a series of 2-aryl-3-aroylindoles have been synthesized and evaluated for their anticancer properties.[3][4] Within this series, a compound featuring a 7-methoxy group on the indole core demonstrated potent inhibition of tubulin assembly and significant cytotoxicity against several human cancer cell lines.[3][4]

Mechanism of Action: These compounds act as inhibitors of tubulin polymerization, a critical process for cell division. By disrupting the formation of the mitotic spindle, they induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells. The position of the methoxy groups on the indole ring has been shown to be crucial for this activity.

| Compound | Substitution Pattern | Target Cancer Cell Lines | IC₅₀ (Tubulin Polymerization) | Cytotoxicity (GI₅₀) | Reference |

| Analog 36 | 2-aryl-3-aroyl-7-methoxyindole | SK-OV-3 (ovarian), NCI-H460 (lung), DU-145 (prostate) | < 5 µM | Sub-micromolar | [3][4] |

| OXi8006 | 2-aryl-3-aroyl-6-methoxyindole | (Lead Compound) | Potent | Potent | [3] |

Table 1: Anticancer activity of a 7-methoxy substituted indole analog compared to the lead compound OXi8006.[3][4]

Potential as Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors, and substitutions on the indole ring can modulate their activity and selectivity.[5][6] While specific studies on 4,7-dimethoxyindole derivatives as kinase inhibitors are limited, the structural similarity to known kinase inhibitors suggests that this scaffold could be a promising starting point for the design of novel inhibitors targeting various kinases implicated in cancer and other diseases. The methoxy groups could potentially form key hydrogen bonds or hydrophobic interactions within the ATP-binding pocket of kinases.

Neuropharmacological Potential: Insights from Tryptamine Analogs

The indole nucleus is central to the structure of many neurotransmitters and psychoactive compounds, most notably serotonin and N,N-dimethyltryptamine (DMT).[7][8] The introduction of methoxy groups on the indole ring of tryptamines can significantly alter their pharmacological properties, including their affinity for serotonin receptors.[9] While the specific psychopharmacological effects of 4,7-dimethoxy-N,N-dimethyltryptamine have not been extensively studied, it is plausible that it would interact with various serotonin receptor subtypes, potentially leading to novel neuropharmacological agents. Further research into the synthesis and evaluation of 4,7-dimethoxytryptamines could uncover new ligands for serotonin receptors with potential applications in treating neurological and psychiatric disorders.

Structure-Activity Relationships and Future Directions

The limited number of studies on 4,7-dimethoxy substituted indole alkaloids makes a comprehensive structure-activity relationship (SAR) analysis challenging. However, the initial findings in the anticancer field provide valuable insights. The potent activity of the 7-methoxy substituted 2-aryl-3-aroylindole suggests that substitution at this position is well-tolerated and may even be beneficial for tubulin polymerization inhibition.[3][4]

Future research in this area should focus on several key aspects:

-

Exploration of Natural Sources: Despite the current lack of evidence, continued and targeted screening of diverse natural sources, particularly marine organisms and fungi, may yet lead to the discovery of the first naturally occurring 4,7-dimethoxyindole alkaloids.

-

Expansion of the Synthetic Library: The development of efficient and versatile synthetic methodologies will be crucial for generating a diverse library of 4,7-dimethoxyindole derivatives with various substituents at other positions of the indole ring.

-

Broad Biological Screening: A systematic evaluation of the biological activities of these synthetic analogs against a wide range of targets is necessary. This should include assays for anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective activities.

-

Computational Modeling: Molecular docking and other computational techniques can aid in the rational design of new derivatives with improved potency and selectivity for specific biological targets.

Diagrams

Sources

- 1. 4,7-Dimethoxy-6-azaindole Hydrochloride | CAS 917918-79-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4,7-dihydro-1H-indole | C8H9N | CID 11964147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Biological Activity of 7-Benzyloxy and 7-Methoxy Flavone | Biological Sciences - PJSIR [v2.pjsir.org]

- 5. Synthesis and biological activities of 7-alkoxymitosanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. recovered.org [recovered.org]

- 8. Neuropharmacology of N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Navigating the Synthesis and Application of 2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile: A Technical Guide for Advanced Research

Abstract

Indole derivatives form the backbone of numerous pharmacologically active compounds and natural products. The strategic placement of substituents on the indole scaffold is a cornerstone of medicinal chemistry, enabling the fine-tuning of biological activity. This guide provides an in-depth technical overview of 2-(4,7-dimethoxy-1H-indol-3-yl)acetonitrile, a specialized indole derivative. Due to its absence from commercial catalogs, this document focuses on a proposed, evidence-based synthetic pathway, sourcing of requisite starting materials, and a discussion of its potential applications in drug discovery, grounded in the known bioactivities of related methoxy-substituted indoles. This guide is intended for researchers, medicinal chemists, and professionals in drug development who require a practical understanding of the synthesis and potential utility of this and similar compounds.

Introduction: The Significance of Methoxy-Substituted Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs. The electron-rich nature of the indole ring system makes it an attractive pharmacophore, capable of engaging in various interactions with biological targets. The introduction of methoxy groups onto the benzene portion of the indole ring significantly modulates its electronic properties, influencing its reactivity and biological activity. Methoxy groups, being strong electron-donating substituents, can enhance the nucleophilicity of the indole ring, directing further functionalization and potentially improving binding affinity to target proteins.

Derivatives of 4,7-dimethoxyindole, in particular, have been investigated for their potential as anti-cancer agents and inhibitors of key cellular processes. The specific substitution pattern can influence activities such as tubulin assembly inhibition and antioxidant properties. The indole-3-acetonitrile moiety is also a well-established pharmacophore and a versatile synthetic intermediate, often serving as a precursor for tryptamines and other bioactive molecules. Therefore, this compound represents a molecule of significant interest for the exploration of new therapeutic agents.

Commercial Availability and Sourcing of Starting Materials

A thorough investigation of the current chemical supplier landscape reveals that this compound is not a commercially available compound. This necessitates a de novo synthesis approach for researchers wishing to investigate its properties.

The key strategic starting material for the proposed synthetic route is 2,5-dimethoxyaniline . This compound is readily available from a multitude of chemical suppliers in various purities and quantities.

Table 1: Representative Suppliers of 2,5-Dimethoxyaniline

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 98% | 25 g, 100 g, 500 g |

| TCI America | ≥98.0% (GC)[1] | 25 g, 500 g |

| Thermo Scientific Chemicals | 99%[2] | 25 g, 100 g, 250 g |

| Jay Finechem | High Purity | Bulk quantities[3] |

| Chemicalbull | Industrial Grade | Bulk quantities[4] |

| Synthonix, Inc. | Not specified | Not specified[5] |

| Scimplify | Not specified | In stock[6] |

| GTI Laboratory Supplies | 99.7% | 30 g[7] |

| Vipul Organics Ltd | 98% | 1 kg, 5 kg, 10 kg, 25kg[8] |

| Prolife Bio Chemical Industries Pvt Ltd | 99% | 1 kg, 5 kg, 10 kg, 25kg[8] |

| Reliable Dye Chem Pvt Ltd | 99% | 1 kg, 5 kg, 10 kg, 25kg and 1 MT[8] |

Disclaimer: This table is not exhaustive and is intended for illustrative purposes. Researchers should always consult the suppliers' websites for the most current availability and pricing.

Proposed Synthetic Pathway for this compound

The synthesis of the target molecule can be logically approached in three principal stages, beginning with the construction of the core indole structure, followed by functionalization at the 3-position.

Synthetic Workflow Overview

The proposed pathway leverages well-established and reliable reactions in indole chemistry.

Caption: Proposed three-stage synthetic workflow for this compound.

Detailed Experimental Protocols

The synthesis of the 4,7-dimethoxyindole core from 2,5-dimethoxyaniline can be achieved via a Bischler-type synthesis. A reported method for a similar transformation involves the cyclization of an N-acylated aniline derivative.[9]

Protocol:

-

Alkylation of 2,5-dimethoxyaniline: In a round-bottom flask, dissolve 2,5-dimethoxyaniline in a suitable solvent such as ethanol. Add a base, for example, sodium bicarbonate. To this mixture, add α-chloroacetaldehyde diethyl acetal dropwise at room temperature. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude product, N-(2,2-diethoxyethyl)-2,5-dimethoxyaniline, can be purified by column chromatography.

-

Cyclization to 4,7-Dimethoxyindole: The crude N-(2,2-diethoxyethyl)-2,5-dimethoxyaniline can be cyclized using a dehydrating agent and acid catalyst. A literature procedure for a similar substrate utilizes polyphosphoric acid (PPA) in refluxing xylene.[9] Add the aniline derivative to a flask containing xylene and PPA. Heat the mixture to reflux with vigorous stirring. Monitor the formation of the indole by TLC. After the reaction is complete, cool the mixture and carefully quench with ice-water. Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude 4,7-dimethoxyindole can be purified by column chromatography or recrystallization.

The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich indoles, typically at the C3 position.[10][11][12][13]

Protocol:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. Allow the mixture to stir for 30-60 minutes at low temperature to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 4,7-dimethoxyindole in anhydrous DMF and add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and then heat to approximately 80-90 °C for several hours, monitoring by TLC.[10]

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium hydroxide or sodium carbonate until the pH is alkaline.[10] The product, 4,7-dimethoxyindole-3-carboxaldehyde, will often precipitate as a solid. Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. If a precipitate does not form, extract the product with a suitable organic solvent like ethyl acetate.[10] The organic extracts should be combined, washed with brine, dried, and concentrated to yield the crude product, which can be further purified by column chromatography.

A one-pot conversion of indole-3-carboxaldehydes to indole-3-acetonitriles has been reported and offers an efficient route to the target compound.[14]

Protocol:

-

One-pot Reduction and Cyanation: In a suitable solvent system such as a mixture of methanol and formamide, dissolve 4,7-dimethoxyindole-3-carboxaldehyde. Add sodium borohydride (NaBH₄) in portions at room temperature to reduce the aldehyde to the corresponding alcohol in situ. After the reduction is complete (as monitored by TLC), add an excess of sodium cyanide (NaCN) to the reaction mixture. The in situ generated alcohol will be converted to the nitrile.

-

Work-up and Purification: After the reaction has proceeded to completion, carefully quench any excess reagents. Add brine to the reaction mixture and extract the product with an organic solvent (e.g., a chloroform/methanol mixture).[14] The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can then be purified by silica gel column chromatography to yield the final product.

Analytical Characterization

As this compound is a novel compound, experimental analytical data is not available. However, based on the known spectral data of structurally related compounds, the following characteristic signals can be predicted.

Table 2: Predicted NMR and Mass Spectrometry Data

| Technique | Predicted Data |

| ¹H NMR | - NH proton: A broad singlet between δ 8.0-9.0 ppm. - Aromatic protons: Signals corresponding to the protons at the C2, C5, and C6 positions of the indole ring. The proton at C2 will likely be a singlet or a narrow triplet. The protons at C5 and C6 will likely appear as doublets due to ortho-coupling. - Methoxy protons: Two distinct singlets, each integrating to 3H, likely in the range of δ 3.8-4.0 ppm. - Methylene protons: A singlet integrating to 2H for the -CH₂CN group, likely around δ 3.8-4.2 ppm. |

| ¹³C NMR | - Indole carbons: Characteristic signals for the 9 carbons of the indole ring system. The carbons bearing the methoxy groups (C4 and C7) will be shifted downfield. - Methoxy carbons: Two signals around δ 55-60 ppm. - Methylene carbon: A signal for the -CH₂CN carbon. - Nitrile carbon: A signal in the range of δ 115-120 ppm. |

| Mass Spec (HRMS) | - Molecular Formula: C₁₂H₁₂N₂O₂ - Exact Mass: 216.0899 - Expected [M+H]⁺: 217.0972 |

Potential Applications in Drug Discovery and Chemical Biology

While the specific biological activity of this compound has not been reported, the known activities of related methoxy-substituted indoles provide a strong rationale for its investigation in several therapeutic areas.

-

Anticancer Activity: Methoxy-substituted indoles have demonstrated potent anticancer properties. For instance, certain 2-aryl-6,7-dimethoxyindoles have been shown to be potent inhibitors of tubulin assembly, a validated target in cancer therapy. The substitution pattern on the indole ring is crucial for this activity. The 4,7-dimethoxy substitution pattern may confer unique properties in this regard.

-

Antioxidant and Anti-inflammatory Properties: The indole nucleus is known to possess antioxidant and radical scavenging properties. The electron-donating methoxy groups in the 4 and 7 positions are expected to enhance these properties. Some indole derivatives have also shown anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases.

-

Enzyme Inhibition: The indole scaffold can act as a template for the design of inhibitors for various enzymes. The specific substitution pattern of this compound could lead to selective inhibition of kinases, phosphatases, or other enzymes implicated in disease.

-

Central Nervous System (CNS) Activity: Many indole-containing compounds exhibit CNS activity, acting on various receptors and transporters. The structural similarity of the indole-3-acetonitrile moiety to neurotransmitters like serotonin suggests that this compound could be explored for its potential in treating neurological and psychiatric disorders.

Conclusion

This compound represents a promising, yet underexplored, molecule for chemical and biological investigation. While not commercially available, this guide provides a robust and experimentally grounded synthetic pathway, starting from the readily accessible 2,5-dimethoxyaniline. The proposed three-stage synthesis, employing well-established reactions, offers a clear roadmap for its preparation in a laboratory setting. The anticipated biological activities, based on the extensive literature on related methoxyindoles, highlight its potential as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide serves as a foundational resource for researchers poised to unlock the scientific potential of this and other custom-synthesized indole derivatives.

References

-

Synthonix, Inc. (n.d.). 102-56-7 | 2,5-Dimethoxyaniline. Retrieved from [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

-

Arkivoc. (n.d.). The extended Vilsmeier reaction of dimethoxy-activated indoles. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. Retrieved from [Link]

- S. Hibino, et al. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 48(3), 435.

-

Organic Syntheses. (n.d.). Indole-3-acetic Acid. Retrieved from [Link]

- Shaikh, Y. A. (1976). OXIDATIVE DEMETHYLATION OF 4,7-DIMETHOXYINDOLES. SYNTHESIS OF 4,7-INDOLOQUINONES FROM 4,7-DIMETHOXYINDOLES.

- Google Patents. (n.d.). RU2760000C1 - Method for producing indole-3-carbinol.

-

SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

-

GTI Laboratory Supplies. (n.d.). 2,5-Dimethoxyaniline, 99.7%, for synthesis, Certified® 30g. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

-

PMC. (n.d.). The Nitrilase ZmNIT2 Converts Indole-3-Acetonitrile to Indole-3-Acetic Acid. Retrieved from [Link]

-

MDPI. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PMC. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

-

Digital Commons @ Michigan Tech. (2007). Simple and efficient synthesis of 4,7-dimethoxy-1(H)-indene. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

-

Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

-

PMC. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Retrieved from [Link]

-

ResearchGate. (2016). Suggest a 3-step synthesis of (3-indolyl)acetic acid from Gramine?. Retrieved from [Link]

-

ResearchGate. (n.d.). The indole-3-acetonitrile/indole-3-acetaldoxime pathway. Retrieved from [Link]

-

MDPI. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Retrieved from [Link]

-

ResearchGate. (2025). Nitrilase mediated conversion of Indole-3-acetonitrile to Indole-3-acetic acid. Retrieved from [Link]

-

RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

Sources

- 1. 2,5-Dimethoxyaniline 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 2. 2,5-Dimethoxyaniline, 99% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. CAS 102-56-7 | 2,5-Dimethoxyaniline | Jay Finechem [jayfinechem.com]

- 4. Buy 2,5-dimethoxyaniline From Bulk Industrial Chemical Distributor In India [chemicalbull.com]

- 5. Synthonix, Inc > 102-56-7 | 2,5-Dimethoxyaniline [synthonix.com]

- 6. 2,5-Dimethoxy Aniline (CAS NO:102-56-7) | 2,5-Dimethoxy Aniline Manufacturer and Suppliers | Scimplify [scimplify.com]

- 7. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. ecommons.luc.edu [ecommons.luc.edu]

- 10. benchchem.com [benchchem.com]

- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 12. ijpcbs.com [ijpcbs.com]

- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 14. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]

stability of 4,7-dimethoxyindoles under standard laboratory conditions

[1]

Part 1: Executive Summary & Chemical Basis[1]

4,7-Dimethoxyindole (4,7-DMI) represents a unique class of electron-rich heterocycles. Unlike unsubstituted indole, the presence of methoxy groups at the para positions (C4 and C7) of the benzene ring significantly alters its electronic landscape. This modification creates a "loaded spring" effect: the compound is highly nucleophilic and valuable for synthesis, but this same reactivity renders it thermodynamically fragile under standard laboratory conditions.

Core Stability Profile:

-

Oxidative Instability: High. The 4,7-dimethoxy substitution pattern mimics a protected hydroquinone system, making the compound susceptible to oxidative demethylation to form 4,7-indoloquinones (often observed as a color shift to yellow/red).

-

Acid Sensitivity: Moderate to High. Prone to acid-catalyzed dimerization and polymerization at the C3 position.

-

Photostability: Low. Sensitive to UV-induced radical formation.

Electronic Structure & Reactivity